Stobadine

Descripción general

Descripción

Stobadine is a pyridoindole derivative known for its potent antioxidant properties. It is structurally related to indole and has been studied extensively for its ability to scavenge reactive oxygen species. This compound has shown promise in protecting various tissues from oxidative stress, making it a valuable compound in medical and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stobadine can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common synthetic route involves the reaction of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with methyl iodide under controlled conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The goal is to achieve high yields and purity suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Stobadine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dehydrothis compound, which has different antioxidant properties.

Reduction: Reduction reactions can modify the indole ring, affecting the compound’s reactivity and biological activity.

Substitution: Substitution reactions, particularly at the indolic nitrogen, can yield derivatives with altered antioxidant capacities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products

Dehydrothis compound: Formed through oxidation, it has a lower antioxidant activity compared to this compound.

N-acetyl this compound: Formed through acetylation, it loses its ability to scavenge peroxyl radicals.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medical Applications

- Cardiovascular Diseases : Stobadine has demonstrated protective effects against ischemic damage in cardiac tissues. Studies indicate its efficacy in preventing reperfusion injury in animal models .

- Neurodegenerative Disorders : The compound exhibits neuroprotective properties that may be beneficial in conditions like Alzheimer's disease and Parkinson's disease by mitigating oxidative damage in neuronal cells .

- Antioxidant Therapy : this compound is being investigated for its potential as an adjunct therapy in managing oxidative stress-related conditions.

-

Biological Research

- Oxidative Stress Studies : Researchers utilize this compound to explore cellular responses to oxidative stress and the mechanisms underlying antioxidant protection.

- Pharmacodynamics : Its effects on lipid peroxidation and other biochemical markers are studied to understand its broader implications in health and disease .

-

Industrial Applications

- Food Preservation : Due to its antioxidant properties, this compound is being explored as a potential additive in food products to enhance oxidative stability and prolong shelf life.

- Cosmetic Formulations : The compound's ability to scavenge free radicals makes it a candidate for inclusion in cosmetic products aimed at combating skin aging and damage from environmental stressors.

Neuroprotective Effects

A study conducted on diabetic rodent models highlighted the protective effects of this compound on brain tissues against oxidative damage. The results indicated a significant reduction in lipid peroxidation levels, suggesting its potential for neuroprotection during diabetic complications .

Cardioprotective Properties

Another investigation focused on the cardioprotective effects of this compound during ischemia-reperfusion events in rats. The findings demonstrated that pre-treatment with this compound significantly reduced myocardial injury markers, indicating its therapeutic potential for heart diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medical | Treatment of cardiovascular diseases | Reduces myocardial injury during ischemia |

| Neurodegenerative disorders | Protects neurons from oxidative stress | |

| Biological Research | Investigating oxidative stress responses | Scavenges free radicals effectively |

| Industrial | Food preservation | Enhances oxidative stability |

| Cosmetic formulations | Potential anti-aging effects |

Mecanismo De Acción

Stobadine exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The indolic nitrogen center plays a crucial role in its radical scavenging efficiency. This compound can interact with other antioxidants, such as vitamin E, to enhance its protective effects .

Comparación Con Compuestos Similares

Stobadine is compared with other similar compounds, such as:

Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.

Epalrestat: An aldose reductase inhibitor with antioxidant activity.

Cemtirestat and COTI: Novel substituted triazinoindole derivatives with antioxidant and aldose reductase inhibitory activities.

Uniqueness

This compound’s uniqueness lies in its dual role as an antioxidant and a neuroprotective agent. Its ability to interact with other antioxidants and its structural flexibility make it a versatile compound for various applications .

Actividad Biológica

Stobadine, a pyridoindole compound, has garnered attention for its significant biological activities, particularly as an antioxidant and free radical scavenger. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is known for its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. Its chemical structure allows it to interact with various biological systems, providing protective effects against cellular damage. The compound has been studied extensively in various models, including diabetic rats, isolated rat arteries, and human volunteers.

Antioxidant Properties

Mechanism of Action:

this compound's antioxidant activity primarily involves the reduction of lipid peroxidation and the enhancement of enzymatic antioxidant defenses. It has been shown to decrease malondialdehyde (MDA) levels—a marker of oxidative stress—while increasing paraoxonase-1 (PON-1) enzyme activity in diabetic models. A study reported that this compound administration significantly reduced MDA levels and increased PON-1 activity in the liver tissues of streptozotocin-induced diabetic rats after 16 weeks of treatment .

Research Findings:

- Lipid Peroxidation: this compound effectively lowers lipid peroxidation levels in various biological tissues. In a study involving diabetic rats, MDA levels decreased significantly in this compound-treated groups compared to control groups (p<0.001) .

- Enzyme Activity: The administration of this compound resulted in a notable increase in PON-1 enzyme activities, which play a crucial role in lipid metabolism and protection against oxidative damage .

Pharmacokinetics

This compound's pharmacokinetic properties have been evaluated through various studies that utilized techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These studies indicate that this compound is well-absorbed when administered orally or intravenously .

Key Pharmacokinetic Data:

| Study Type | Administration Route | Key Findings |

|---|---|---|

| Animal Studies | Oral | Effective absorption; antioxidant properties confirmed |

| Human Volunteers | Intravenous | Rapid distribution; effective bioavailability |

Clinical Implications

This compound's potential therapeutic applications extend beyond its antioxidant properties. Research suggests its efficacy in treating conditions associated with oxidative stress, such as diabetes and cardiovascular diseases.

Case Studies:

- Diabetes Management: In diabetic rat models, this compound treatment not only reduced oxidative stress markers but also improved overall metabolic profiles . This suggests a potential role in managing diabetes-related complications.

- Vascular Health: A study on isolated rat arteries demonstrated that this compound could improve vascular function by reducing oxidative stress within the vascular wall .

Comparative Analysis with Other Antioxidants

To contextualize this compound's effectiveness, it is beneficial to compare it with other known antioxidants:

| Antioxidant | Mechanism of Action | Efficacy in Clinical Studies |

|---|---|---|

| This compound | Scavenges ROS; enhances PON-1 | Significant reduction in MDA levels; improved enzyme activity |

| Vitamin C | Reduces oxidative stress directly | Widely studied; effective but less specific than this compound |

| Alpha-lipoic acid | Regenerates other antioxidants | Effective in various models but may have side effects |

Propiedades

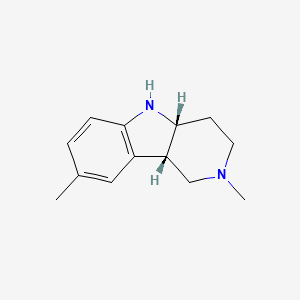

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.